molecular formula C6H5N3 B131497 Imidazo[1,2-b]pyridazine CAS No. 146233-39-8

Imidazo[1,2-b]pyridazine

Cat. No.: B131497
CAS No.: 146233-39-8
M. Wt: 119.12 g/mol
InChI Key: VTVRXITWWZGKHV-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a fused heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This compound consists of an imidazole ring fused to a pyridazine ring, forming a unique structure that is pivotal in various biological activities. This compound derivatives have been extensively studied for their potential as kinase inhibitors, making them valuable in the development of therapeutic agents for diseases such as cancer, inflammation, and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridazine with α-haloketones or α-haloesters under basic conditions. Another approach involves the condensation of 2-aminopyridazine with aldehydes or ketones followed by cyclization .

Industrial Production Methods: Industrial production of this compound derivatives often employs multi-step synthesis routes that ensure high yield and purity. These methods may include the use of catalysts such as iodine or transition metals to facilitate the cyclization process. The choice of solvents and reaction conditions is optimized to scale up the production while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions:

Major Products: The products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation. The precise molecular interactions depend on the substituents present on the this compound scaffold .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine

Comparison: Imidazo[1,2-b]pyridazine is unique due to its fused pyridazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness enhances its ability to interact with specific biological targets, making it a valuable scaffold in drug discovery. While imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine also exhibit biological activity, the presence of the pyridazine ring in this compound offers additional hydrogen bonding and dipole interactions, which can be advantageous in drug design .

This compound continues to be a focal point of research due to its versatile applications and potential in developing novel therapeutic agents. Its unique structure and reactivity make it a promising candidate for further exploration in various scientific fields.

Properties

IUPAC Name

imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRXITWWZGKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227408
Record name Imidazo(1,2-b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-55-2, 146233-39-8
Record name Imidazo(1,2-b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZO[1,2-B]PYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Imidazol[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZO(1,2-B)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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